molecular formula C23H30F2N2O B4534469 (3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine

(3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine

Cat. No. B4534469
M. Wt: 388.5 g/mol
InChI Key: IEXYHJSGUMYSJU-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals characterized by their piperidine backbone and substituted benzyl groups, which have been studied for various applications, including their potential as central nervous system agents and in the development of pharmaceuticals. The specific compound mentioned is not directly cited in the literature but falls within the realm of substances that have been synthesized and analyzed for their structural, chemical, and physical properties.

Synthesis Analysis

While direct synthesis details of the specific compound were not found, related compounds have been synthesized through processes involving Grignard reactions, reductive aminations, and condensations. For instance, derivatives of piperidine and benzyl have been synthesized using environmentally friendly catalytic hydrogenation, demonstrating high yields and confirming structures through spectroscopic methods such as IR, NMR (H. Liu, D. Huang, & Yue Zhang, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using crystallography, revealing configurations such as twisted boat conformations for piperidine rings and the spatial orientation of substituents. For example, a study on a related compound characterized its crystal structure and conformational dynamics using NMR and X-ray crystallography, providing insights into the solid and solution-phase structures (J. Ribet et al., 2005).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions, including nucleophilic ring openings, which have been explored for the synthesis of bioactive molecules. The reactions often involve specific conditions that lead to high regiocontrol, yielding compounds with significant biological activity (M. Scheunemann, L. Hennig, U. Funke, & J. Steinbach, 2011).

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F2N2O/c1-28-14-13-27(17-20-5-4-7-22(24)15-20)16-19-9-11-26(12-10-19)18-21-6-2-3-8-23(21)25/h2-8,15,19H,9-14,16-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXYHJSGUMYSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1CCN(CC1)CC2=CC=CC=C2F)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine
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(3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine
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(3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine
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(3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine
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(3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine
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(3-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine

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